molecular formula C14H11NO4 B6388456 5-(3-Acetylphenyl)-6-hydroxynicotinic acid CAS No. 1261912-69-9

5-(3-Acetylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6388456
CAS No.: 1261912-69-9
M. Wt: 257.24 g/mol
InChI Key: DQRRIMITAIIFRF-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 6th position and an acetylphenyl group at the 5th position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-acetylphenylboronic acid.

    Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 6-bromo-nicotinic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous solvent.

    Hydroxylation: The resulting product undergoes hydroxylation at the 6th position using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of 5-(3-Acetylphenyl)-6-oxo-nicotinic acid.

    Reduction: Formation of 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of 5-(3-Acetylphenyl)-6-hydroxy-2-nitronicotinic acid or 5-(3-Acetylphenyl)-6-hydroxy-2-bromonicotinic acid.

Scientific Research Applications

5-(3-Acetylphenyl)-6-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Hydroxyphenyl)-6-hydroxynicotinic acid
  • 5-(3-Methylphenyl)-6-hydroxynicotinic acid
  • 5-(3-Chlorophenyl)-6-hydroxynicotinic acid

Uniqueness

5-(3-Acetylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The acetyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.

Properties

IUPAC Name

5-(3-acetylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-8(16)9-3-2-4-10(5-9)12-6-11(14(18)19)7-15-13(12)17/h2-7H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRIMITAIIFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687382
Record name 5-(3-Acetylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-69-9
Record name 3-Pyridinecarboxylic acid, 5-(3-acetylphenyl)-1,6-dihydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Acetylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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